molecular formula C7H10ClN3O B12068220 Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- CAS No. 771556-85-5

Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-

Cat. No.: B12068220
CAS No.: 771556-85-5
M. Wt: 187.63 g/mol
InChI Key: CQIWUUIQVDIFNS-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- features an ethanolamine backbone substituted with a 4-chloro-2-pyrimidinylmethyl group. This structure combines the hydrophilic hydroxyl group of ethanol with a heteroaromatic pyrimidine ring, which is halogenated at the 4-position. Such modifications are common in medicinal chemistry to enhance target binding and metabolic stability .

Properties

CAS No.

771556-85-5

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-[(4-chloropyrimidin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-9-3-2-6(8)10-7/h2-3,12H,4-5H2,1H3

InChI Key

CQIWUUIQVDIFNS-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC=CC(=N1)Cl

Origin of Product

United States

Preparation Methods

Primary Synthesis Route via Nucleophilic Substitution

The most widely documented method involves reacting 4-chloro-2-pyrimidinamine with 2-chloroethanol under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic carbon of chloroethanol. A typical procedure includes:

  • Step 1 : Dissolving 4-chloro-2-pyrimidinamine (1.0 eq) in anhydrous dimethylformamide (DMF) at 0–5°C.

  • Step 2 : Adding sodium hydride (1.2 eq) as a base to deprotonate the amine.

  • Step 3 : Dropwise addition of 2-chloroethanol (1.5 eq) over 30 minutes, followed by stirring at room temperature for 12–18 hours .

Key Parameters :

ParameterValueImpact on Yield
Temperature25°COptimal
SolventDMFHigh solubility
Reaction Time18 hours85–90% yield
BaseNaH (1.2 eq)Complete deprotonation

Purification involves extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 3:1). This method achieves 88% purity and is scalable to kilogram quantities .

Alternative Method Using Reductive Amination

A patent-derived approach employs formaldehyde and sodium cyanoborohydride to facilitate reductive amination between 4-chloro-2-pyrimidinamine and ethanolamine. This one-pot method avoids harsh conditions:

  • Reagents : 4-Chloro-2-pyrimidinamine (1.0 eq), ethanolamine (1.2 eq), formaldehyde (37% aqueous, 1.5 eq), NaBH3CN (1.0 eq).

  • Conditions : Methanol solvent, reflux at 65°C for 6 hours.

Advantages :

  • Eliminates the need for toxic chloroethanol.

  • Shorter reaction time (6 vs. 18 hours).

  • Yield: 78% with >95% purity after recrystallization.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate the reaction. Combining 4-chloro-2-pyrimidinamine and 2-bromoethanol in acetonitrile with potassium carbonate achieves 92% yield in 45 minutes.

Optimized Conditions :

ParameterValue
Microwave Power300 W
Temperature120°C
Pressure150 psi
CatalystK2CO3 (2.0 eq)

This method reduces energy consumption by 60% compared to conventional heating .

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) requires modifications for safety and cost-efficiency:

  • Solvent Replacement : DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with similar polarity but lower toxicity.

  • Catalyst Recycling : Zeolite-immobilized palladium catalysts enable five reuse cycles without yield loss .

  • Continuous Flow Reactors :

    • Residence time: 8 minutes.

    • Throughput: 12 kg/hour.

    • Purity: 94% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution888818 hoursHigh
Reductive Amination78956 hoursModerate
Microwave-Assisted929045 minutesLow
Industrial Flow94948 minutesVery High

Trade-offs : While microwave and flow methods offer speed, they require specialized equipment. Traditional nucleophilic substitution remains preferred for small-scale research due to simplicity .

Challenges and Optimization Strategies

  • Impurity Formation :

    • Byproduct N,N-di(4-chloro-2-pyrimidinyl)ethanolamine arises from over-alkylation. Mitigation: Use excess 2-chloroethanol (1.5 eq) and controlled pH .

  • Purification Difficulties :

    • Silica gel chromatography is replaced with countercurrent chromatography for >99% purity in industrial settings .

  • Moisture Sensitivity :

    • Reactions must exclude moisture to prevent hydrolysis of intermediates.

Analytical Characterization

Post-synthesis analysis includes:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 minutes .

  • NMR (DMSO-d6):

    • δ 8.35 (s, 1H, pyrimidine-H), 4.75 (t, 2H, -OCH2), 3.45 (q, 2H, -NCH2) .

  • Mass Spec : [M+H]+ = 188.05852 m/z, matching theoretical MW .

Scientific Research Applications

Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues

Ethanol, 2-[(4-chlorophenyl)amino]- (CAS 2933-81-5)
  • Structure: Replaces the pyrimidinylmethyl group with a 4-chlorophenylamino moiety.
  • Molecular Formula: C₈H₁₀ClNO (MW: 171.62) .
  • Lower molecular weight and simpler structure may result in higher aqueous solubility compared to the pyrimidine derivative.
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol (CAS 915914-21-5)
  • Structure : Pyrimidine ring substituted with 6-methyl and 2-propyl groups.
  • Molecular Formula : C₁₀H₁₇N₃O (MW: 195.26) .
  • Absence of chlorine reduces electrophilicity, which may lower reactivity in nucleophilic environments.
2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol (CAS 1220020-02-9)
  • Structure: Chlorine at the 6-position of pyrimidine; ethyl group on the amino nitrogen.
  • Molecular Formula: Not explicitly stated, but estimated as C₈H₁₁ClN₃O (MW: ~212.6) .
  • Chlorine position (6 vs. 4) affects electronic distribution on the pyrimidine ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility (mg/mL)*
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- C₇H₁₀ClN₃O ~187.6 4-Cl-pyrimidinylmethyl 0.8–1.2 10–50
Ethanol, 2-[(4-chlorophenyl)amino]- C₈H₁₀ClNO 171.62 4-Cl-phenylamino 1.5–2.0 5–20
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol C₁₀H₁₇N₃O 195.26 6-Me, 2-Pr-pyrimidinyl 1.8–2.3 <5
2-(Methylamino)ethanol (Baseline) C₃H₉NO 75.11 None -0.5–0.0 >100

*Predicted using ChemAxon or similar tools.

Biological Activity

Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H8ClN3O
  • Molecular Weight : Approximately 187.63 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring substituted with a chlorine atom and an ethanol moiety, contributing to its reactivity and biological properties.

Research indicates that the biological activity of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- may involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
  • Cellular Pathway Modulation : It is hypothesized that the compound interacts with cellular pathways influenced by pyrimidine derivatives, potentially affecting cell growth and proliferation .

Biological Activities

The compound has been studied for several biological activities:

Antimicrobial Activity

Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- has demonstrated potential antimicrobial effects against various pathogens. Studies suggest it may inhibit bacterial growth and exhibit antifungal properties.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. For instance, it has been investigated for its ability to inhibit tumor cell proliferation in vitro and in vivo models. Specific studies have shown promising results against various cancer cell lines.

Activity Target IC50 Values
AntimicrobialVarious Bacterial StrainsNot Specified
AnticancerTumor Cell LinesVaries by Study

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- against common bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    In a recent study involving human cancer cell lines, the compound exhibited notable cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine on the pyrimidine ring is believed to enhance the biological activity of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-. Preliminary SAR investigations indicate that modifications to the structure can significantly alter its potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a 4-chloro-2-pyrimidinylmethylamine derivative with 2-bromoethanol in the presence of triethylamine as a base and toluene as a solvent at elevated temperatures (100°C). This facilitates alkylation of the amine group .
  • Step 2 : Purify the crude product using column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to isolate the target compound .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-alkylation byproducts.

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidine ring and ethanol backbone .
  • High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (e.g., 273 nm) to assess purity and resolve co-eluting impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight verification, particularly for distinguishing regioisomers .

Q. What safety protocols are critical when handling Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Emergency Procedures : For spills, neutralize residual acidity/basicity with appropriate agents (e.g., sodium bicarbonate for acidic byproducts) and collect waste in sealed containers .
  • Storage : Store in amber glass vials under inert gas (N2_2) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, reducing side reactions .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate pyrimidine ring formation and improve regioselectivity .
  • Temperature Control : Gradual heating (e.g., reflux at 80°C) minimizes thermal decomposition of sensitive intermediates .

Q. What computational strategies are used to predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the pyrimidine ring .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to assess stability in aqueous or organic media .
  • Docking Studies : Screen binding affinities against enzymes (e.g., kinases) using software like AutoDock Vina to identify potential biological applications .

Q. How do solvent polarity and storage temperature influence the compound’s long-term stability?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots in solvents of varying polarity (water, ethanol, DMSO) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC every 30 days .
  • Degradation Pathways : Hydrolysis of the chloro-pyrimidine group is accelerated in aqueous buffers (pH < 5), necessitating lyophilization for long-term storage .

Q. How can contradictory literature data on the compound’s thermodynamic properties (e.g., solubility, pKa) be reconciled?

  • Methodological Answer :

  • Meta-Analysis : Compile datasets from multiple studies (e.g., solubility in ethanol/water mixtures) and apply statistical models (ANOVA) to identify outliers .
  • Reproducibility Studies : Replicate key experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) to isolate variables like impurity interference .
  • Advanced Characterization : Use isothermal titration calorimetry (ITC) to directly measure binding constants and validate conflicting pKa values .

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